molecular formula C7H7ClN2O2S B8394645 6-Chloro-2-(ethylthio)-3-nitropyridine

6-Chloro-2-(ethylthio)-3-nitropyridine

Cat. No.: B8394645
M. Wt: 218.66 g/mol
InChI Key: PELYPQROZDJCLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-2-(ethylthio)-3-nitropyridine is a useful research compound. Its molecular formula is C7H7ClN2O2S and its molecular weight is 218.66 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H7ClN2O2S

Molecular Weight

218.66 g/mol

IUPAC Name

6-chloro-2-ethylsulfanyl-3-nitropyridine

InChI

InChI=1S/C7H7ClN2O2S/c1-2-13-7-5(10(11)12)3-4-6(8)9-7/h3-4H,2H2,1H3

InChI Key

PELYPQROZDJCLU-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C=CC(=N1)Cl)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2,6-dichloro-3-nitropyridine (2.24 g, 11.6, 1.0 eq.) and EtSH (0.86 mL, 11.6 mmol, 1.0 eq.) in THF (60 mL) under nitrogen at 0° C. was added NaH (95%; 0.33 g, 13.1 mmol, 1.1 eq.). After 2.25 hr, the solution was concentrated in vacuo. The residue was dissolved in EtOAc and washed with water, saturated aqueous NaHCO3, water, and brine, dried over Na2SO4, filtered and concentrated in vacuo. Silica gel chromatography using hexanes:EtOAc (10:0.05) as eluent afforded 6-chloro-2-(ethylthio)-3-nitropyridine as a yellow solid (1.34 g, 53%).
Quantity
2.24 g
Type
reactant
Reaction Step One
Name
Quantity
0.86 mL
Type
reactant
Reaction Step One
Name
Quantity
0.33 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

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